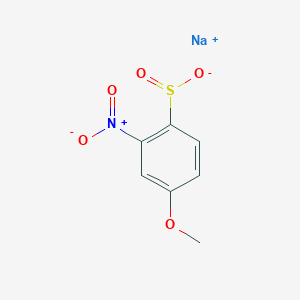![molecular formula C14H21BrO B13204159 ([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene](/img/structure/B13204159.png)
([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene: is an organic compound with the molecular formula C12H17BrO It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and an ethylbutoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of ([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene typically involves the reaction of benzyl alcohol with 2-bromo-2-ethylbutanol in the presence of a strong acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol is replaced by the bromomethyl group from 2-bromo-2-ethylbutanol .
Industrial Production Methods:
In an industrial setting, the production of This compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or hydrochloric acid, is common to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: ([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of This compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products:
Substitution: Formation of benzyl ethers, benzylamines, or benzylthiols.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry:
([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene: is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
In medicinal chemistry, this compound is used to synthesize potential drug candidates. It has been explored for its antimicrobial properties and as a precursor for the development of β-peptidomimetics, which are molecules that mimic the structure and function of natural peptides .
Industry:
The compound is used in the production of fine chemicals, including fragrances and specialty coatings. Its unique structure allows for the creation of novel compounds with desirable properties for various industrial applications .
Wirkmechanismus
The mechanism of action of ([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene involves its interaction with specific molecular targets. In biological systems, it can act as an alkylating agent, where the bromomethyl group reacts with nucleophilic sites on biomolecules, such as DNA or proteins. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s function .
Vergleich Mit ähnlichen Verbindungen
(2-Bromoethyl)benzene: Similar structure but lacks the ethylbutoxy group.
Benzyl bromide: Contains a bromomethyl group attached directly to the benzene ring.
(2-Bromomethyl)butoxybenzene: Similar structure but with different alkyl substituents.
Uniqueness:
([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene: is unique due to the presence of both a bromomethyl group and an ethylbutoxy group. This combination provides distinct reactivity and properties, making it a valuable compound for various applications in organic synthesis and industrial processes .
Eigenschaften
Molekularformel |
C14H21BrO |
|---|---|
Molekulargewicht |
285.22 g/mol |
IUPAC-Name |
[2-(bromomethyl)-2-ethylbutoxy]methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-3-14(4-2,11-15)12-16-10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 |
InChI-Schlüssel |
BPEYKFNIARRBER-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(COCC1=CC=CC=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13204082.png)
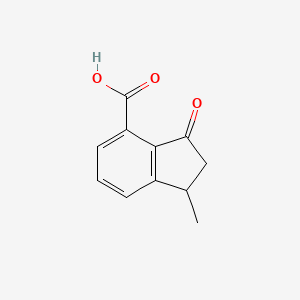
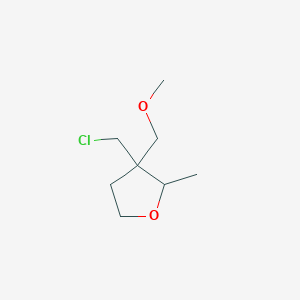
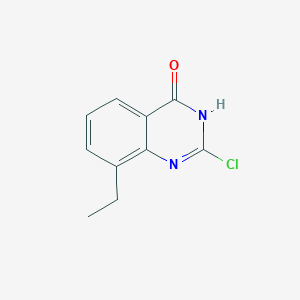

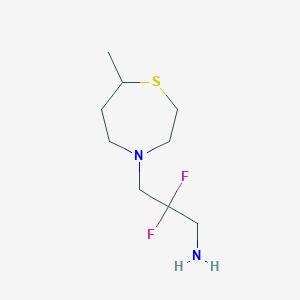
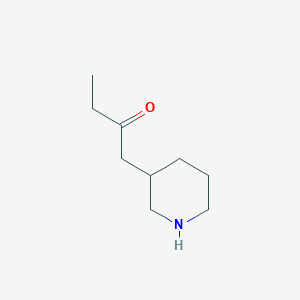
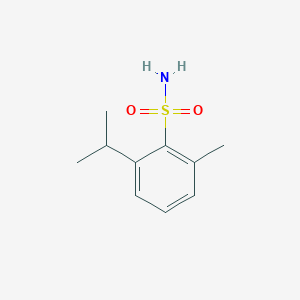
![N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine](/img/structure/B13204126.png)
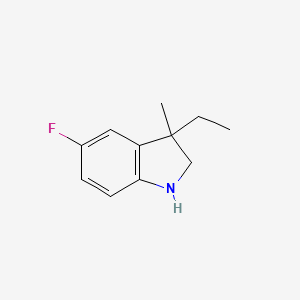

![Methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13204146.png)
![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-yl}acetyl chloride](/img/structure/B13204149.png)
